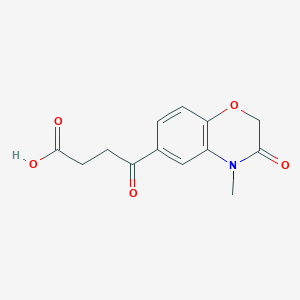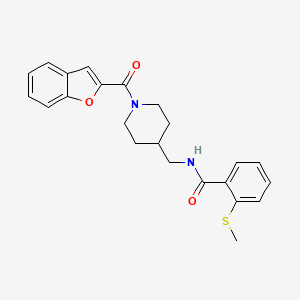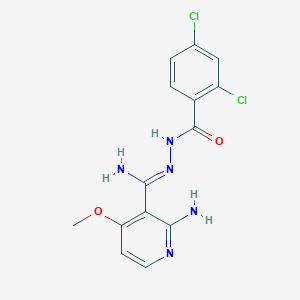![molecular formula C17H12F3N3O B2934711 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one CAS No. 477851-10-8](/img/structure/B2934711.png)
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is a synthetic organic compound known for its unique chemical structure and properties This compound, belonging to the class of pyrazoles, is characterized by its trifluoromethyl and phenyl groups, which contribute to its distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one typically involves a multi-step process. One common approach includes the condensation of 4-(trifluoromethyl)aniline with a pyrazole derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the reaction might be performed in the presence of a base such as potassium carbonate, with solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes refining the reaction conditions to maximize efficiency and minimize cost. Catalysts and reaction conditions that support large-scale production without compromising the compound's integrity would be key. Industrial chemists would also focus on waste reduction and recycling of solvents to make the process environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Due to the presence of the pyrazole ring, oxidation can yield different products depending on the oxidizing agent used.
Reduction: : The nitro and trifluoromethyl groups may be targets for reduction, leading to the formation of amine derivatives.
Substitution: : The phenyl and pyrazole rings provide multiple sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogenating agents like bromine, fluorinating agents for trifluoromethylation
Oxidation: : Possible formation of carboxylic acids or ketones
Reduction: : Amino derivatives
Substitution: : Varied functionalized pyrazoles
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potential pharmaceutical applications.
Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group, in particular, is known to enhance binding affinity to certain biological targets.
Medicine: Medicinally, derivatives of this compound are researched for their potential anti-inflammatory and anticancer properties. The pyrazole ring system is a common motif in various drugs, and this specific compound’s unique substituents could offer new therapeutic benefits.
Industry: In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, potentially inhibiting their function. The trifluoromethyl group is known for enhancing lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-phenylpyrazole: : Shares the pyrazole backbone but lacks the trifluoromethyl and anilino groups.
4-(trifluoromethyl)aniline derivatives: : Have similar trifluoromethyl and anilino functionalities but with different core structures.
1H-pyrazol-5-one compounds: : Similar pyrazole structure but with variations in the substituents on the ring.
Uniqueness: 3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one is unique due to the combination of its pyrazole core, phenyl group, and trifluoromethyl anilino substituent. This unique structure imparts distinct chemical and biological properties not commonly found in other compounds.
Propriétés
IUPAC Name |
5-phenyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-8-13(9-7-12)21-10-14-15(22-23-16(14)24)11-4-2-1-3-5-11/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIXLLSPGQYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

![1-[(3-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2934632.png)


![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)


![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)


![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
